molecular formula C15H22N2O4S B4876312 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide

3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4876312
M. Wt: 326.4 g/mol
InChI Key: KKCMYHLVDUHAJV-UHFFFAOYSA-N
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Description

3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core substituted with diethylsulfamoyl and methoxy groups, as well as a prop-2-en-1-yl side chain.

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-10-16-15(18)12-8-9-13(21-4)14(11-12)22(19,20)17(6-2)7-3/h5,8-9,11H,1,6-7,10H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCMYHLVDUHAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfamoylation: The amine group is reacted with diethylsulfamoyl chloride to introduce the diethylsulfamoyl group.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with prop-2-en-1-ylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide can be reduced to form the corresponding amine.

    Substitution: The diethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(diethylsulfamoyl)-4-hydroxy-N-(prop-2-en-1-yl)benzamide.

    Reduction: Formation of 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diethylsulfamoyl group can enhance the compound’s binding affinity to its target, while the methoxy and prop-2-en-1-yl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)aniline
  • 3-(diethylsulfamoyl)-4-hydroxy-N-(prop-2-en-1-yl)benzamide
  • 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzoic acid

Uniqueness

3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylsulfamoyl group enhances its solubility and stability, while the methoxy and prop-2-en-1-yl groups provide opportunities for further functionalization and derivatization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide

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